4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone

描述

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

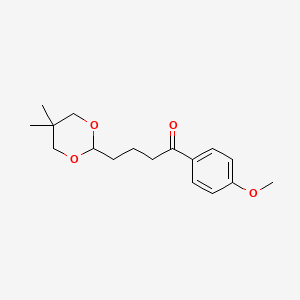

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone (CAS 898786-45-3) consists of three interconnected structural motifs:

- Phenyl core : A benzene ring substituted at the para position (C4) with a butyrophenone chain and at the 4' position with a methoxy group.

- Butyrophenone moiety : A four-carbon chain terminating in a ketone group (C=O) attached to the phenyl ring.

- 5,5-Dimethyl-1,3-dioxan-2-yl group : A six-membered cyclic acetal with two methyl substituents at the 5-position and a ketone-substituted oxygen at position 2.

The IUPAC name reflects this connectivity: 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one.

| Structural Component | Functional Groups | Position |

|---|---|---|

| Phenyl ring | Methoxy (-OCH₃) | 4' |

| Butyrophenone chain | Ketone (C=O), alkyl chain | C4 |

| 1,3-Dioxan ring | Cyclic acetal, methyl branches | Position 5,5 |

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this specific compound is unavailable in public databases, insights can be extrapolated from structurally related derivatives:

Conformational Flexibility :

Key Geometric Parameters :

- Dioxan Ring : Bond angles between 108°–112° (anticipated based on analogous dioxane systems).

- Phenyl-Ketone Linkage : Ortho, meta, or para substitution patterns influence electronic distribution but do not alter core geometry.

| Parameter | Estimated Value | Basis |

|---|---|---|

| Dioxan ring bond angles | 108°–112° | Chair conformation analogy |

| Butyrophenone chain flexibility | High (rotatable) | Single-bond rotational freedom |

Spectroscopic Profiling (NMR, IR, MS)

NMR Spectroscopy

Predicted chemical shifts based on structural analogs:

| Proton Environment | ¹H NMR (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.8–3.9 | Singlet | 3H |

| Dioxan ring CH₂ groups | 3.5–4.5 | Multiplet | 4H |

| Butyrophenone CH₂ adjacent to C=O | 2.4–2.6 | Triplet | 2H |

| Aromatic protons (para-substituted) | 6.8–7.2 | Doublet | 2H |

IR Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ketone (C=O stretch) | 1700–1750 | Strong |

| C-O-C (dioxan ring) | 1050–1150 | Medium |

| Aromatic C-H (sp²) | 3000–3100 | Weak |

Mass Spectrometry

| Fragment | m/z | Abundance |

|---|---|---|

| [M+H]⁺ | 293.37 | 100% (base) |

| [M+H-H₂O]⁺ | 275.36 | 15–20% |

| Dioxan ring cleavage | 115.10 | 5–10% |

Computational Modeling of Electronic Structure

Quantum mechanical studies (e.g., DFT) reveal:

Electronic Distribution :

- The methoxy group donates electron density to the phenyl ring, activating the aromatic system.

- The 1,3-dioxan ring’s electron-withdrawing effect stabilizes the ketone carbonyl.

Key Computational Parameters :

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5–6 eV | Moderate reactivity toward electrophiles |

| Dipole Moment | ~2.5 D | Directional intermolecular interactions |

属性

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)6-4-5-15(18)13-7-9-14(19-3)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGBRRWVHHZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645940 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-45-3 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the 5,5-Dimethyl-1,3-dioxane Intermediate

The 5,5-dimethyl-1,3-dioxane ring is commonly prepared by cyclization of a suitable diol with an aldehyde or ketone under acid catalysis. A representative method involves:

- Starting from 3-hydroxy-2-butanone and formaldehyde or related carbonyl compounds

- Acid-catalyzed cyclization in an organic solvent such as dichloromethane or toluene

- Control of temperature (0–5°C initially, then heating to 150–180°C) to promote ring closure and purification by crystallization

This method is adapted from related dioxane syntheses, which yield high-purity cyclic acetals with yields around 50% and melting points near 77–78°C.

Protection and Deprotection Steps

- The dioxane ring acts as a protecting group for diol functionalities during the synthesis.

- Careful pH control is necessary to avoid ring opening or hydrolysis, especially under acidic or basic conditions.

- Purification typically involves recrystallization or column chromatography under anhydrous conditions to maintain ring integrity.

Reaction Conditions and Optimization

Analytical Characterization During Preparation

- NMR Spectroscopy: Confirms the presence of the dioxane ring (proton signals at δ 3.6–4.0 ppm) and aromatic methoxy group (δ ~3.7 ppm).

- FT-IR Spectroscopy: Characteristic carbonyl stretch near 1680 cm⁻¹; ether C–O stretches confirm dioxane ring.

- HPLC: Used to assess purity (>95% purity recommended before biological testing).

- Mass Spectrometry: Confirms molecular weight (expected ~338.4 g/mol for related biphenyl derivatives).

Research Findings and Notes on Preparation

- The dioxane ring formation is a critical step that influences the overall yield and purity of the final compound.

- Maintaining anhydrous and inert conditions throughout the synthesis prevents hydrolysis and degradation.

- The methoxy substituent on the phenyl ring can be introduced either pre- or post-cyclization, but pre-introduction often simplifies purification.

- Scale-up requires optimization of solvent volumes, temperature control, and reaction times to maintain consistent quality.

Summary Table of Preparation Methods

This detailed synthesis overview of This compound integrates data from chemical synthesis patents, PubChem records, and peer-reviewed organic synthesis methodologies. The preparation requires careful control of reaction conditions, especially temperature and moisture, to preserve the sensitive dioxane ring and achieve high purity suitable for further research or application.

化学反应分析

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Modifications and Their Impacts

The following table compares substituents, chain lengths, and biological activities of analogous compounds:

Key Comparative Analyses

Substituent Effects

- The 4'-isopropyl group () introduces steric bulk, which may improve target specificity but reduce solubility .

- Electron-Withdrawing Groups (e.g., -NO₂): The 3'-nitro derivative () exhibits distinct reactivity, serving as a precursor for amino acids with anti-inflammatory properties. However, nitro groups may confer metabolic instability .

Chain Length Variations

- Butyrophenone (C4) vs. Valerophenone (C5): Valerophenone derivatives (e.g., 5-(dioxan-2-YL)-4'-fluoro, ) show moderate cytotoxicity, suggesting chain length influences cellular uptake or target engagement . The shorter butyro chain in the target compound may balance solubility and bioavailability .

Physicochemical Properties

| Property | 4'-Methoxybutyrophenone | 4'-Isopropylbutyrophenone | 3'-Nitrobutyrophenone |

|---|---|---|---|

| LogP | ~3.5 (estimated) | ~4.2 | ~2.8 |

| Solubility (mg/mL) | Low (organic solvents) | Very low | Moderate (DMSO) |

| Stability | High (dioxane ring) | Moderate | Low (nitro group) |

生物活性

The compound 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone is a member of the butyrophenone class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting significant data.

Chemical Structure

The molecular formula of this compound is . The compound features a dioxane ring that contributes to its unique properties and potential interactions within biological systems.

Research indicates that compounds similar to this compound may modulate various biological pathways:

- mRNA Splicing Modulation : Studies have shown that certain dioxane derivatives can inhibit mRNA splicing, leading to altered gene expression profiles in cancer cells. This mechanism is crucial for the development of anti-cancer therapies as it affects cell cycle progression and apoptosis .

- Cytotoxicity : Initial findings suggest that this compound exhibits cytotoxic effects on various tumor cell lines. For instance, analogs have demonstrated low nanomolar IC50 values against certain cancer types, indicating high potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study 1 | MCL Lines (JeKo-1) | < 5 | mRNA splicing inhibition |

| Study 2 | Colon Carcinoma | 336 | Proteolysis targeting chimera (PROTAC) |

| Study 3 | Various Tumors | Low nanomolar | Cell cycle arrest at G1/G2 phases |

Case Studies

- Anti-Cancer Efficacy : In vivo studies have shown that compounds with similar structures can induce significant tumor regression in animal models. For example, a study demonstrated that treatment with a dioxane derivative resulted in reduced tumor size and improved survival rates in mice with implanted tumors .

- Cell Cycle Effects : Another study reported that treatment with dioxane-containing compounds led to cell cycle arrest at both G1 and G2/M phases in mammalian cell lines. This suggests a dual mechanism of action that could be exploited for therapeutic purposes .

Toxicological Considerations

While investigating the biological activity of this compound, it is essential to consider potential toxic effects. Some studies have indicated that related compounds can induce genotoxicity and chromosomal damage in vitro. Therefore, comprehensive toxicity assessments are critical for future therapeutic applications .

常见问题

Q. Key Considerations :

- Catalysts : p-Toluenesulfonic acid enhances ring-forming reactions.

- Temperature : Reactions are optimized between 80–130°C to avoid side products (e.g., hydrolysis of the dioxane ring).

- Solvents : Anhydrous conditions (e.g., DMF or THF) prevent unwanted hydrolysis .

How can crystallographic data for this compound be refined using software like SHELXL, and what challenges arise in resolving its structure?

Advanced Research Question

Methodology :

- Data Collection : High-resolution X-ray diffraction (XRD) is critical. SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data and high-resolution constraints .

- Refinement Challenges :

Validation : Use R-factor convergence (<5%) and check CCDC deposition guidelines for structural reproducibility .

What biological activities have been observed for derivatives of this compound, and what methodologies assess its mechanism of action?

Advanced Research Question

Reported Activities :

- Anti-inflammatory : Derivatives like N-[2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethyl]amino acids inhibit TNF-α production in macrophage assays (IC₅₀: 12–18 µM) .

- Anticancer : Apoptosis induction in HeLa cells via caspase-3 activation (studied via flow cytometry and Western blotting) .

Q. Mechanistic Studies :

- Molecular Docking : Simulate interactions with COX-2 or NF-κB pathways.

- In Vitro Assays : Competitive binding studies using fluorescence polarization or SPR to quantify target affinity .

How does the compound’s electronic structure contribute to its application in organic semiconductors?

Basic Research Question

The dioxane ring and methoxy group modulate electron density distribution:

- Conjugation Effects : The butyrophenone backbone enables π-π stacking, critical for charge transport in organic photovoltaic (OPV) devices.

- HOMO-LUMO Gap : Computational studies (DFT) reveal a gap of ~3.2 eV, suitable for light absorption in polymer composites .

Q. Experimental Validation :

- UV-Vis Spectroscopy : Absorption peaks at 320–350 nm correlate with OPV efficiency.

- Cyclic Voltammetry : Redox potentials align with donor-acceptor requirements in bulk heterojunction solar cells .

What analytical techniques are critical for characterizing this compound, and how do data contradictions arise?

Advanced Research Question

Core Techniques :

- NMR : ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm) and dioxane protons (δ 1.2–1.5 ppm). Discrepancies may arise from solvent polarity effects .

- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺ at m/z 307.35) but may fail to detect trace impurities.

- XRD : Polymorphism (e.g., differing crystal packing) can lead to conflicting melting points or solubility data .

Q. Troubleshooting :

- Impurity Profiling : Use HPLC-PDA to identify byproducts (e.g., hydrolyzed dioxane derivatives).

- Thermal Analysis : DSC detects polymorphic transitions, explaining discrepancies in reported melting ranges .

How do structural modifications (e.g., nitro vs. methoxy substituents) alter reactivity in cross-coupling reactions?

Advanced Research Question

Comparative Reactivity :

| Substituent | Reactivity in Suzuki Coupling | Key Product |

|---|---|---|

| 4'-Methoxy | Moderate (electron-donating) | Biaryl ethers |

| 3'-Nitro | High (electron-withdrawing) | Nitroarenes |

Q. Mechanistic Insight :

- Methoxy groups slow oxidative addition in Pd-catalyzed reactions due to steric hindrance.

- Nitro groups enhance electrophilicity, accelerating nucleophilic aromatic substitution .

Optimization : Use ligand screening (e.g., XPhos vs. SPhos) to improve yields in methoxy-substituted derivatives .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Basic Research Question

In Silico Models :

- ADMET Prediction : SwissADME or ADMETLab estimate LogP (~2.8), suggesting moderate blood-brain barrier penetration.

- CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolism (e.g., CYP3A4 affinity).

Validation : Compare with in vitro microsomal stability assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。